molecular formula C9H12N6O2 B15118763 N-ethyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

N-ethyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B15118763
M. Wt: 236.23 g/mol
InChI Key: YCWVSNVCQBRKSO-UHFFFAOYSA-N
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Description

N-ethyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and an acetamide group attached to the nitrogen atom of the triazole ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazolopyrimidine core. The final step involves the acylation of the triazolopyrimidine with ethyl chloroacetate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-ethyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe for studying enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: The compound exhibits potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine core but differs in the substitution pattern and functional groups.

    Pyrrolopyrazine derivatives: These compounds contain a pyrazine ring fused to a pyrrole ring and exhibit similar biological activities.

Uniqueness

N-ethyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is unique due to its specific triazolopyrimidine core and the presence of an acetamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C9H12N6O2

Molecular Weight

236.23 g/mol

IUPAC Name

N-ethyl-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide

InChI

InChI=1S/C9H12N6O2/c1-3-10-6(16)4-15-5-11-8-7(9(15)17)12-13-14(8)2/h5H,3-4H2,1-2H3,(H,10,16)

InChI Key

YCWVSNVCQBRKSO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1C=NC2=C(C1=O)N=NN2C

Origin of Product

United States

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